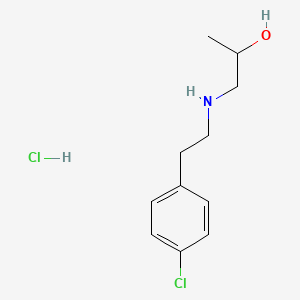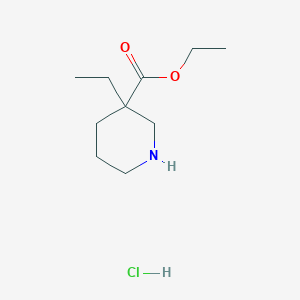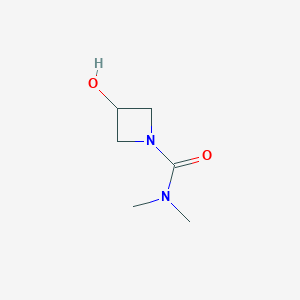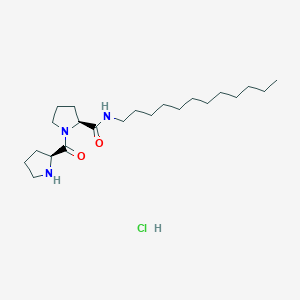
1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloride
Vue d'ensemble
Description
1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloride, also known as 4-chloro-N-ethyl-N-isopropylbenzylamine hydrochloride, is an organic compound that is widely used in laboratory experiments. It is a white crystalline solid with a molecular weight of 214.6 g/mol and a melting point of 92-94 °C.
Applications De Recherche Scientifique
1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloridethyl-N-isopropylbenzylamine hydrochloride has a wide range of scientific applications. It has been used as an intermediate in the synthesis of drugs, such as the antidepressant drug bupropion. It has also been used in the synthesis of other compounds, such as 1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloridethyl-N-methylbenzylamine hydrochloride and 1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloridethyl-N-ethylbenzylamine hydrochloride.
Mécanisme D'action
1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloridethyl-N-isopropylbenzylamine hydrochloride is believed to work by blocking the reuptake of dopamine and norepinephrine in the brain. This action increases the amount of these neurotransmitters in the brain, leading to increased alertness and improved mood.
Effets Biochimiques Et Physiologiques
1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloridethyl-N-isopropylbenzylamine hydrochloride has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness and improved mood. It has also been found to increase the levels of serotonin and GABA, which can lead to improved sleep, reduced anxiety, and improved cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloridethyl-N-isopropylbenzylamine hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easily synthesized and widely available. It is also a relatively stable compound, with a long shelf life. However, there are also some limitations to its use in laboratory experiments. It is a relatively toxic compound, and can cause skin and eye irritation if handled improperly. It is also a relatively volatile compound, and can easily evaporate if not stored properly.
Orientations Futures
There are several potential future directions for research into 1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloridethyl-N-isopropylbenzylamine hydrochloride. One area of research is to further explore its mechanism of action and its biochemical and physiological effects. Another area of research is to explore its potential uses in drug synthesis and other laboratory experiments. Additionally, further research into its safety and toxicity could be useful in determining its potential uses in laboratory experiments.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)ethylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-9(14)8-13-7-6-10-2-4-11(12)5-3-10;/h2-5,9,13-14H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFROLKUNVPLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCC1=CC=C(C=C1)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473529.png)





![8-Chlorodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1473535.png)


